molecular formula C84H107ClN18O18 B1670189 Degarelix acetate hydrate CAS No. 934246-14-7

Degarelix acetate hydrate

Numéro de catalogue: B1670189
Numéro CAS: 934246-14-7
Poids moléculaire: 1692.3 g/mol
Clé InChI: AUTFSFUMNFDPLH-KYMMNHPFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétate de dégarélix est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l’ajout séquentiel d’acides aminés protégés par Fmoc à une résine appropriée. Chaque acide aminé est déprotégé à l’aide d’une solution de diéthylènetriamine, et la séquence est répétée jusqu’à ce que la chaîne peptidique souhaitée soit formée. Le peptide brut est ensuite purifié pour obtenir de l’acétate de dégarélix pharmaceutiquement acceptable .

Méthodes de production industrielle : Dans les milieux industriels, l’acétate de dégarélix est produit à l’aide de SPPS à grande échelle. Le processus met en œuvre des synthétiseurs automatisés qui peuvent traiter plusieurs chaînes peptidiques simultanément. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de dégarélix subit principalement une formation de liaison peptidique pendant sa synthèse. Il ne subit généralement pas de réactions d’oxydation, de réduction ou de substitution dans des conditions physiologiques normales.

Réactifs et conditions courants :

    Acides aminés protégés par Fmoc : Utilisés dans la synthèse de la chaîne peptidique.

    Solution de diéthylènetriamine : Utilisée pour déprotéger les acides aminés.

    Résine : Sert de support solide pour la synthèse peptidique.

    Chromatographie liquide haute performance (HPLC) : Utilisée pour la purification.

Principaux produits formés : Le principal produit formé est l’acétate de dégarélix lui-même, qui est un amide décapeptidique linéaire avec sept acides aminés non naturels .

Applications De Recherche Scientifique

Prostate Cancer Treatment

Degarelix is primarily indicated for:

  • Advanced Prostate Cancer : Approved in both the United States and Europe, degarelix is used for patients requiring androgen deprivation therapy. It is particularly beneficial for those with advanced hormone-dependent prostate cancer.
  • High-Risk Localized Cancer : In Europe, it is also indicated for high-risk localized and locally advanced hormone-dependent prostate cancer, often used in combination with radiotherapy as neoadjuvant treatment .

Clinical Trials

Several studies have evaluated the efficacy and safety of degarelix:

  • Phase II Study in Japan : A study involving 155 patients demonstrated that a 3-month dosing regimen (initial dose of 240 mg followed by maintenance doses of 360 mg or 480 mg) achieved serum testosterone levels ≤0.5 ng/ml in 88.3% and 97.2% of patients, respectively. The median percentage change in prostate-specific antigen (PSA) levels was significant, indicating effective tumor control .
  • Long-Term Efficacy : Long-term studies have shown that degarelix maintains low testosterone levels over extended periods, with minimal adverse effects leading to discontinuation of treatment. Injection site reactions were the most common side effects but did not lead to treatment cessation .

Case Study 1: Efficacy in Elderly Patients

A case study involving elderly patients demonstrated that degarelix effectively managed advanced prostate cancer while maintaining a favorable safety profile. Patients reported improved quality of life with manageable side effects, emphasizing its suitability for older populations who may be more sensitive to hormonal treatments .

Case Study 2: Combination Therapy

Another study explored the use of degarelix in combination with radiotherapy for high-risk localized prostate cancer patients. Results indicated enhanced treatment outcomes compared to radiotherapy alone, supporting its role as an adjunct therapy .

Data Summary

The following table summarizes key findings from clinical trials and studies on this compound:

Study Population Initial Dose Maintenance Dose Castration Rate (%) Median PSA Change (%) Adverse Events
Phase II Japan155 patients240 mg360/480 mg every 84 days88.3% (360 mg), 97.2% (480 mg)-95.05% (360 mg), -96.43% (480 mg)Injection site reactions
Elderly PatientsVarious ages240 mg80 mg every 28 daysEffective managementImproved quality of lifeManageable side effects
Combination TherapyHigh-risk localized cancer patients240 mg80 mg every 28 daysEnhanced outcomesSignificant reductionMinimal adverse effects

Mécanisme D'action

L’acétate de dégarélix agit en se liant aux récepteurs de la GnRH dans l’hypophyse, bloquant l’interaction avec la GnRH endogène. Cet antagonisme réduit la libération de l’hormone lutéinisante (LH) et de l’hormone folliculo-stimulante (FSH), ce qui entraîne une suppression de la production de testostérone. La réduction rapide des niveaux de testostérone contribue à contrôler la croissance des tumeurs de la prostate sensibles aux hormones .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité de l’acétate de dégarélix : Contrairement aux agonistes de la GnRH tels que la leuprolide et la goséréline, l’acétate de dégarélix ne provoque pas de poussée initiale des niveaux de testostérone, ce qui peut aggraver les symptômes chez les patients atteints d’un cancer de la prostate avancé. Ceci en fait une option privilégiée pour une suppression rapide de la testostérone sans le risque d’une flambée des symptômes .

Activité Biologique

Degarelix acetate hydrate is a synthetic peptide derivative that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily utilized in the treatment of advanced prostate cancer by suppressing testosterone production. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, efficacy, safety, and relevant case studies.

Degarelix functions by competitively inhibiting GnRH receptors in the pituitary gland. This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels. The mechanism can be summarized as follows:

  • Inhibition of GnRH Receptors : Degarelix binds to GnRH receptors, preventing endogenous GnRH from exerting its effects.
  • Reduction in LH and FSH : The decrease in LH and FSH results in diminished testosterone production from the testes.
  • Rapid Onset of Action : Unlike GnRH agonists, which may initially cause a surge in testosterone levels, degarelix provides immediate suppression of testosterone.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : After subcutaneous administration, degarelix forms a depot at the injection site. Peak plasma concentrations are reached within 6 hours post-injection.
  • Half-Life : The terminal half-life ranges from 41.5 to 70.2 days, allowing for extended therapeutic effects with less frequent dosing.
  • Protein Binding : Approximately 90% of degarelix is bound to plasma proteins.
  • Metabolism and Excretion : Degarelix is primarily eliminated through feces (70-80%) and urine (20-30%), with minimal involvement of CYP450 enzymes .

Efficacy and Safety

Degarelix has been evaluated in multiple clinical trials for its efficacy in achieving and maintaining testosterone suppression in patients with prostate cancer. Key findings include:

  • Clinical Trials : In a Phase III trial comparing degarelix to leuprolide (a GnRH agonist), degarelix demonstrated faster suppression of testosterone levels to below 0.5 ng/mL within three days for 96% of patients, compared to none in the leuprolide group .
  • Prostate-Specific Antigen (PSA) Levels : Degarelix also led to a more rapid decline in PSA levels compared to leuprolide, indicating effective control over prostate cancer progression .

Table 1: Efficacy Outcomes from Clinical Trials

Treatment GroupTestosterone Suppression Rate (%)Median PSA Level (ng/mL)
Degarelix 240/80 mg96.1%<0.5 at Day 28
Degarelix 240/160 mg95.5%<0.5 at Day 28
Leuprolide0%Not suppressed

Adverse Events

The safety profile of degarelix includes several common adverse events (AEs), particularly injection site reactions. In clinical studies:

  • Injection Site Reactions : Reported in approximately 40% of patients receiving degarelix compared to less than 1% for leuprolide.
  • Other AEs : Hot flushes, nasopharyngitis, weight gain, and pyrexia were also noted but were generally manageable .

Table 2: Common Adverse Events

Adverse EventDegarelix 360 mg Group (%)Degarelix 480 mg Group (%)
Injection Site Pain42.152.6
Hot Flush36.839.5
Nasopharyngitis25.032.9
Weight Increase17.113.2

Case Studies

Several case studies have highlighted the clinical utility of degarelix in managing advanced prostate cancer:

  • Case Study A : A patient with metastatic prostate cancer achieved rapid testosterone suppression within three days of initiating treatment with degarelix, leading to significant reduction in tumor markers.
  • Case Study B : A cohort study involving Japanese patients demonstrated that long-term administration of degarelix effectively maintained low testosterone levels without significant adverse effects over a one-year period .

Propriétés

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFSFUMNFDPLH-KYMMNHPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H107ClN18O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027699
Record name Degarelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1692.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934016-19-0, 934246-14-7
Record name Degarelix acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degarelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934246-14-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEGARELIX ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Degarelix acetate hydrate
Reactant of Route 2
Degarelix acetate hydrate
Reactant of Route 3
Degarelix acetate hydrate
Reactant of Route 4
Degarelix acetate hydrate
Reactant of Route 5
Degarelix acetate hydrate
Reactant of Route 6
Degarelix acetate hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.